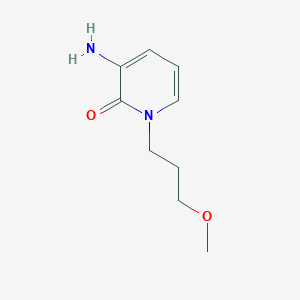![molecular formula C6H14ClNO B13577045 Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is also known by its IUPAC name, 2-(allyloxy)-N-methylethan-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride involves the reaction of allyl alcohol with N-methylethanolamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride include:
- 2-(allyloxy)-N-methylethan-1-amine
- N-methyl-2-(prop-2-en-1-yloxy)ethanamine
- 2-(prop-2-en-1-yloxy)ethylamine hydrochloride
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
N-methyl-2-prop-2-enoxyethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-5-8-6-4-7-2;/h3,7H,1,4-6H2,2H3;1H |
InChI Key |
GSFPAGCPEXKEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


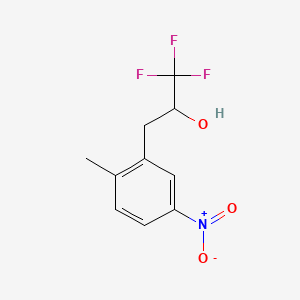
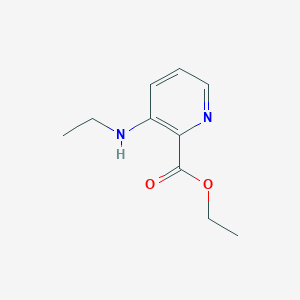
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
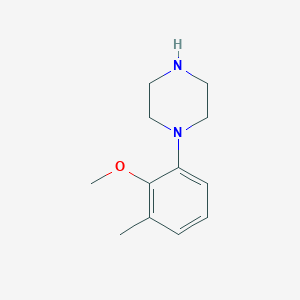
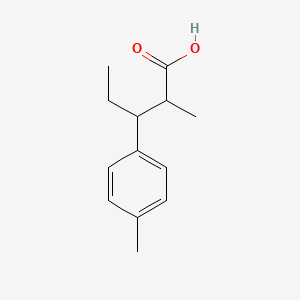
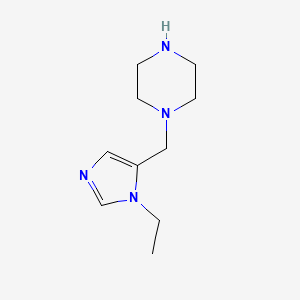
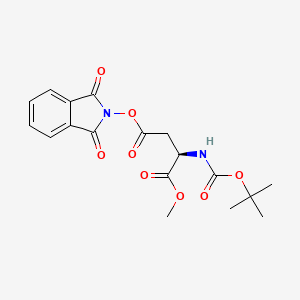
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
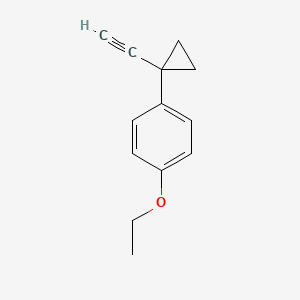
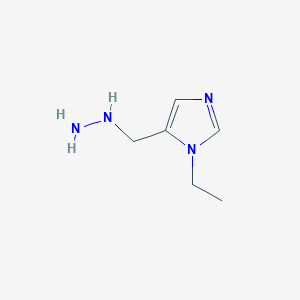
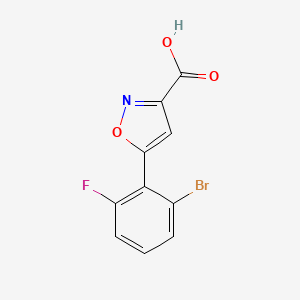
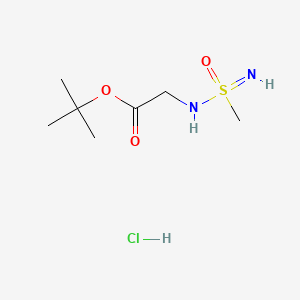
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
